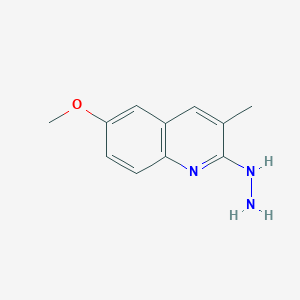

2-Hydrazinyl-6-methoxy-3-methylquinoline

Description

General Significance of Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. frontiersin.orgmdpi.com Its aromatic nature and the presence of the nitrogen atom confer unique chemical properties, making it a versatile building block for a wide range of organic compounds. researchgate.net Quinoline and its derivatives are not merely synthetic curiosities; they are found in various natural products, most notably the cinchona alkaloids like quinine (B1679958), a historically significant antimalarial drug. ijresm.com

In medicinal chemistry, the quinoline nucleus is considered a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. bohrium.com This has led to the development of numerous drugs with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, antimalarial, anti-inflammatory, and antihypertensive properties. ijresm.comnih.govtandfonline.com The functionalization of the quinoline ring at various positions allows for the fine-tuning of its biological and physical properties, enabling chemists to design molecules with enhanced efficacy and selectivity. frontiersin.orgbenthamdirect.com The adaptability of the quinoline system continues to make it a focal point in the design and synthesis of novel, biologically active molecules. researchgate.netbohrium.com

Role of the Hydrazinyl Moiety in Medicinal and Synthetic Chemistry

The hydrazinyl group (-NHNH2) and its derivatives, such as hydrazones and hydrazides, are of fundamental importance in both synthetic and medicinal chemistry. nih.govmdpi.com Synthetically, hydrazine (B178648) is a potent nucleophile and a useful reagent for a variety of chemical transformations. organic-chemistry.orgslideshare.net It is widely used in the synthesis of heterocyclic compounds, such as pyrazoles and pyridazines, and in the formation of hydrazones from carbonyl compounds. nih.gov The reactivity of the N-N bond also allows for its use in various coupling and cyclization reactions. researchgate.net The controlled reactivity of the amine and hydrazinyl groups can be exploited to create complex molecular architectures. rsc.org

From a medicinal chemistry perspective, the hydrazinyl moiety is a key structural motif in numerous bioactive agents. nih.gov Hydrazide-hydrazones, for instance, have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antituberculosis effects. nih.govmdpi.com The ability of the hydrazone group to act as a hydrogen bond donor and acceptor, as well as its conformational flexibility, allows it to effectively bind to various enzyme active sites. mdpi.com This versatility has led to the incorporation of the hydrazinyl moiety into drug candidates targeting a variety of diseases, including cancer and infectious diseases. researchgate.netnih.govresearchgate.net

Contextualizing 2-Hydrazinyl-6-methoxy-3-methylquinoline (B6260430) within Contemporary Chemical Research

This compound represents a molecular hybrid that combines the privileged quinoline scaffold with the versatile hydrazinyl functional group. This specific arrangement of a hydrazinyl group at the 2-position, a methoxy (B1213986) group at the 6-position, and a methyl group at the 3-position creates a unique electronic and steric profile that is of significant interest in contemporary drug discovery.

Current research on quinoline-hydrazone and quinoline-hydrazide derivatives shows a strong focus on their potential as anticancer agents. nih.govmq.edu.aursc.org These compounds have been shown to exert their cytotoxic effects through various mechanisms, including cell cycle arrest and the induction of apoptosis. nih.govrsc.org Therefore, this compound is best contextualized as a key intermediate or a foundational scaffold for the synthesis of novel therapeutic agents, particularly in the realm of oncology. Its structure is strategically designed for further chemical modification to explore and optimize potential biological activity.

Chemical Data for this compound

| Property | Value |

| IUPAC Name | (6-methoxy-3-methylquinolin-2-yl)hydrazine |

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.24 g/mol appchemical.com |

| CAS Number | 1017360-52-9 appchemical.com |

| Related CAS (HCl Salt) | 1172797-89-5 |

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(6-methoxy-3-methylquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C11H13N3O/c1-7-5-8-6-9(15-2)3-4-10(8)13-11(7)14-12/h3-6H,12H2,1-2H3,(H,13,14) |

InChI Key |

JXSRDDMZTRVDGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC)N=C1NN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Hydrazinyl 6 Methoxy 3 Methylquinoline

Reactions Involving the Hydrazinyl Moiety (–NHNH2)

The hydrazinyl group (–NHNH2) at the C2 position of the quinoline (B57606) ring is a highly reactive nucleophilic center, serving as the primary site for derivatization. Its chemistry is dominated by condensation and cyclization reactions.

The most characteristic reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form stable hydrazone derivatives. nih.govnih.govresearchgate.net This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a small amount of acid. mdpi.com

The reaction of 2-hydrazinylquinolines with various aromatic and aliphatic aldehydes yields the corresponding N'-[1-(quinolin-2-yl)ethylidene]hydrazides, commonly known as quinoline-based hydrazones. mdpi.comresearchgate.net These reactions are generally high-yielding and straightforward to perform. For instance, the condensation of 2-hydrazinylquinolines with substituted aromatic aldehydes in a suitable solvent like ethanol (B145695) leads to the formation of the respective Schiff bases. mdpi.com

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Hydrazone) | Reaction Conditions |

| 2-Hydrazinyl-6-methoxy-3-methylquinoline (B6260430) | Aromatic Aldehyde (e.g., Benzaldehyde) | N'-[(E)-(phenyl)methylidene]-6-methoxy-3-methylquinolin-2-yl)hydrazine | Ethanol, reflux |

| This compound | Aliphatic Ketone (e.g., Acetone) | N'-(propan-2-ylidene)-6-methoxy-3-methylquinolin-2-yl)hydrazine | Acid catalyst, solvent |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate (B1144303) | (E)-2-Chloro-3-(hydrazonomethyl)quinolone mdpi.com | Ethanol, room temp. mdpi.com |

The bifunctional nature of the hydrazinyl group makes it an excellent precursor for the synthesis of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the hydrazinyl moiety can be incorporated into new five- or six-membered rings fused to the quinoline core.

Pyrazoles: The reaction of 2-hydrazinylquinolines with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]quinoline derivatives. nih.govresearchgate.netmdpi.comresearchgate.net This transformation is a key method for constructing this specific heterocyclic scaffold, which is of interest in medicinal chemistry. The synthesis often involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.

Triazoles: Fused triazole rings, specifically the mdpi.comrsc.orgacs.orgtriazolo[4,3-a]quinoline system, can be synthesized from 2-hydrazinylquinoline. uobaghdad.edu.iqmdpi.comnih.govnih.gov A common method involves the reaction of the hydrazinylquinoline with reagents like carbon disulfide or carboxylic acids (such as formic or acetic acid) to induce ring closure. uobaghdad.edu.iq For example, treating 2-hydrazinoquinoline (B107646) with carbon disulfide in pyridine (B92270) yields the corresponding 1,2,4-triazolo[4,3-a]quinolin-1-2H-thione. uobaghdad.edu.iq

Pyrazolopyrimidines: Further elaboration of pyrazole-fused quinolines can lead to more complex systems like pyrazolopyrimidines. These syntheses often start from a functionalized pyrazolo[3,4-b]quinoline which is then subjected to further cyclization reactions. For instance, 5-aminopyrazole derivatives attached to a quinoline can react with various reagents to form pyrazolo[3,4-d]pyrimidine systems. nih.gov

| Starting Material | Reagent(s) | Fused Heterocyclic Product |

| 2-Hydrazinylquinoline | 1,3-Diketone | Pyrazolo[3,4-b]quinoline derivative nih.gov |

| 2-Hydrazinylquinoline | Formic Acid | mdpi.comrsc.orgacs.orgTriazolo[4,3-a]quinoline uobaghdad.edu.iq |

| 2-Hydrazinylquinoline | Carbon Disulfide | mdpi.comrsc.orgacs.orgTriazolo[4,3-a]quinoline-1(2H)-thione uobaghdad.edu.iq |

| 1-(Quinolin-yl)-pyrazole-carbonitrile | Thiourea / Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine derivative nih.gov |

The hydrazinyl moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, 2-hydrazinylquinolines can undergo various transformations. Enzymatic oxidation of quinoline derivatives is a known metabolic pathway, often involving hydroxylation at various positions on the ring system. rsc.orgmdpi.com While specific studies on the oxidation of the hydrazinyl group of the title compound are not detailed, hydrazines, in general, can be oxidized to form diazenes or can be cleaved to generate radical species.

Furthermore, the principles of modern cross-coupling reactions, which are pivotal in drug discovery, could potentially be applied. nih.gov The N-N bond in hydrazine derivatives can be utilized in coupling reactions, although this is less common than reactions involving C-C or C-Heteroatom bond formation.

Reactivity of the Quinoline Core and Other Substituents

Beyond the hydrazinyl group, the quinoline ring and its methoxy (B1213986) and methyl substituents also exhibit characteristic reactivity.

The 6-methoxy group is an aryl methyl ether, which is generally stable but can be cleaved under stringent conditions using strong acids or specific demethylating agents. wikipedia.orglibretexts.orgmasterorganicchemistry.com

O-Demethylation: The cleavage of the methyl-oxygen bond to yield the corresponding 6-hydroxyquinoline (B46185) is a common transformation. nih.govresearchgate.net This reaction is typically achieved using strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the counter-ion (e.g., I⁻) on the methyl group in an Sₙ2 reaction. Given that the oxygen is attached to an sp²-hybridized carbon of the aromatic ring, the cleavage invariably results in a phenol (B47542) (6-hydroxyquinoline derivative) and a methyl halide. libretexts.org

The 3-methyl group on the quinoline ring is a benzylic-type substituent and is thus activated for certain transformations.

Oxidation: The methyl group can be oxidized to various higher oxidation states, including hydroxymethyl, formyl (aldehyde), or carboxylic acid groups. Vigorous oxidation can lead to the formation of a pyridine tricarboxylic acid derivative, indicating the cleavage of the benzene (B151609) portion of the quinoline ring. youtube.com Milder, more selective oxidation methods can convert the methyl group to an aldehyde, which is a valuable synthetic intermediate. researchgate.net

Halogenation: Benzylic halogenation of the methyl group is a feasible transformation. acs.orgrsc.orgresearchgate.netrsc.orgresearchgate.net Reaction with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom to form a 3-(bromomethyl)quinoline (B55640) derivative. acs.org This product is a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at this position.

Electrophilic Aromatic Substitution on the Quinoline Ring

The inherent reactivity of the quinoline ring system towards electrophilic attack is a critical aspect of its chemical behavior. In the case of this compound, the precise location of electrophilic aromatic substitution is governed by the directing effects of the three existing substituents: the 2-hydrazinyl group, the 6-methoxy group, and the 3-methyl group.

In general, electrophilic substitution on the quinoline nucleus preferentially occurs on the benzene ring portion (carbocyclic ring) rather than the pyridine ring (heterocyclic ring), as the former is more electron-rich. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Therefore, substitution is primarily directed to positions 5, 7, and 8.

The substituents on the this compound molecule further influence this regioselectivity. The 6-methoxy group is a potent activating group and an ortho, para-director. Due to its position at C-6, it strongly activates the C-5 and C-7 positions for electrophilic attack. The 2-hydrazinyl group is also an activating, ortho, para-directing substituent. The 3-methyl group is a weakly activating ortho, para-director.

Considering the combined influence of these groups, the C-5 position is the most likely site for electrophilic aromatic substitution. This is because it is ortho to the strongly activating 6-methoxy group and also benefits from the activating influence of the other substituents. While the C-7 position is also activated by the methoxy group (para), the steric hindrance from the adjacent part of the quinoline ring system might make it a less favorable site for attack compared to the C-5 position. The C-8 position is another potential site, but the activation from the 6-methoxy group is weaker at this position.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively available, predictions can be made for common electrophilic substitution reactions based on these directing effects.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-hydrazinyl-6-methoxy-3-methylquinoline |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-2-hydrazinyl-6-methoxy-3-methylquinoline |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-Acetyl-2-hydrazinyl-6-methoxy-3-methylquinoline |

It is important to note that the reaction conditions for these substitutions would need to be carefully controlled to prevent side reactions, such as oxidation of the hydrazinyl group, which is sensitive to strong oxidizing agents often used in electrophilic aromatic substitution reactions. The hydrazinyl group may also react with certain electrophiles, further complicating the reaction outcome.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Hydrazinyl 6 Methoxy 3 Methylquinoline

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight and elemental formula of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 2-Hydrazinyl-6-methoxy-3-methylquinoline (B6260430), HRMS would be used to confirm the molecular formula C₁₁H₁₃N₃O. By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be verified with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Table 3: Calculated Exact Masses for HRMS Analysis This is an interactive table. Click on the headers to sort.

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₁H₁₃N₃O | 203.10586 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like the subject compound. In positive-ion mode, ESI typically generates a protonated molecular ion, [M+H]⁺. nih.gov For this compound (molecular weight 203.24 g/mol ), the primary ion observed in the full scan ESI-MS spectrum would be at an m/z value of approximately 204.11.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide structural information. The [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule, revealing information about the stability of different bonds and the arrangement of functional groups. This technique is crucial for distinguishing between isomers and identifying unknown compounds. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that reveals the vibrational frequencies of different bonds within the molecule. The analysis of the IR spectrum of this compound allows for the confirmation of its key structural features.

The interpretation of the spectrum involves correlating the observed absorption bands (peaks) with known vibrational frequencies of specific functional groups. For this compound, the key functional groups include the N-H bonds of the hydrazinyl group, the C-H bonds of the aromatic quinoline (B57606) ring and the aliphatic methyl and methoxy (B1213986) groups, the C=N and C=C bonds of the quinoline ring, and the C-O bond of the methoxy group.

While a specific, experimentally recorded spectrum for this compound is not publicly available in the cited literature, a detailed analysis of closely related quinoline derivatives allows for the reliable prediction of its characteristic IR absorption bands. For instance, studies on various substituted quinolines provide a strong basis for assigning the expected vibrational modes. researchgate.netmdpi.com

Key Research Findings from Related Compounds:

Research on other hydrazinyl-containing heterocyclic compounds shows characteristic N-H stretching vibrations in the region of 3100-3450 cm⁻¹. nih.gov

The IR spectrum of a related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, exhibits characteristic peaks for aromatic C-H stretching (around 3077 cm⁻¹), O-CH₃ stretching (around 2959 cm⁻¹), C=N stretching (around 1619 cm⁻¹), and C-O stretching (around 1253 cm⁻¹). mdpi.com

Another similar structure, (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline, displays IR absorptions for N-H stretching (around 3370 cm⁻¹), C-H stretching (around 2951 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and Csp²-O stretching (around 1235 cm⁻¹). mdpi.com

The analysis of 2-formyl-6-methoxy-3-carbethoxy quinoline identified aromatic C-H stretching at 3000 cm⁻¹, C-H stretching of methoxy and carbethoxy groups at 2920 cm⁻¹, and aromatic C=N stretching at 1618 cm⁻¹. malariaworld.org

Based on these comparative data, a representative table of expected IR spectral data for this compound can be compiled.

Interactive Data Table: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium - Strong | N-H Stretching (asymmetric & symmetric) | Hydrazinyl (-NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H Stretching | Quinoline Ring |

| 2980 - 2940 | Medium | Aliphatic C-H Stretching (asymmetric) | Methyl (-CH₃), Methoxy (-OCH₃) |

| 2880 - 2840 | Medium | Aliphatic C-H Stretching (symmetric) | Methyl (-CH₃), Methoxy (-OCH₃) |

| 1630 - 1600 | Strong | C=N Stretching | Quinoline Ring |

| 1600 - 1450 | Medium - Strong | C=C Stretching | Quinoline Ring |

| 1500 - 1400 | Medium | N-H Bending | Hydrazinyl (-NH₂) |

| 1270 - 1230 | Strong | Aryl C-O Stretching (asymmetric) | Methoxy (-OCH₃) |

| 1050 - 1020 | Medium | Aryl C-O Stretching (symmetric) | Methoxy (-OCH₃) |

This detailed vibrational analysis provides strong evidence for the presence of all the key functional groups, thereby confirming the molecular structure of this compound.

Other Advanced Analytical Methods for Purity and Characterization

Beyond IR spectroscopy, a suite of other advanced analytical techniques is essential for the comprehensive characterization and purity assessment of this compound. These methods provide complementary information about the molecular structure, mass, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the precise arrangement of atoms within a molecule.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the protons of the hydrazinyl group, the methoxy group, the methyl group, and the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns of the aromatic protons would be particularly useful in confirming the substitution pattern on the quinoline core.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule, distinguishing between the aromatic carbons of the quinoline ring and the aliphatic carbons of the methyl and methoxy groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula of this compound, providing a very high degree of confidence in its identity. The fragmentation pattern observed in the mass spectrum can also help to confirm the connectivity of the different functional groups.

Chromatographic Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for assessing the purity of the synthesized compound.

HPLC: By passing the compound through a column with a stationary phase, HPLC can separate the target compound from any impurities or starting materials. The purity is typically determined by the area of the peak corresponding to the compound in the chromatogram.

TLC: This is a rapid and simple method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.

The combination of these advanced spectroscopic and analytical methods provides a robust and comprehensive characterization of this compound, ensuring its structural integrity and purity for any subsequent applications.

Computational and Theoretical Investigations of 2 Hydrazinyl 6 Methoxy 3 Methylquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods provide a detailed picture of electron distribution and orbital energies, which are key determinants of molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Studies using DFT, often with the B3LYP functional and a 6-311G(d,p) basis set, are employed to determine the optimized molecular geometry of 2-Hydrazinyl-6-methoxy-3-methylquinoline (B6260430). researchgate.net This process calculates the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The output provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

These geometric parameters are crucial for understanding the molecule's stability and steric properties. Furthermore, DFT calculations are used to map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. The MEP surface helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering insights into how the molecule will interact with other chemical species. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C2-N (Hydrazinyl) | 1.38 Å |

| C6-O (Methoxy) | 1.37 Å | |

| C3-C (Methyl) | 1.51 Å | |

| N-N (Hydrazinyl) | 1.44 Å | |

| Bond Angle | C3-C2-N (Hydrazinyl) | 118.5° |

| C5-C6-O (Methoxy) | 119.8° | |

| C2-C3-C (Methyl) | 121.0° | |

| Dihedral Angle | C4-C3-C2-N | 179.5° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures derived from computational studies.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. The LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap implies higher stability and lower reactivity. This analysis helps predict how this compound might participate in chemical reactions. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -5.89 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.69 | High kinetic stability, low reactivity |

Note: The data in this table is illustrative and based on typical FMO analysis results for quinoline (B57606) derivatives.

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling, particularly docking, is an essential in-silico technique used in drug discovery to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. healthinformaticsjournal.com This method allows for the evaluation of binding affinity and the mode of interaction, providing a rationale for the molecule's potential biological activity.

Before a docking simulation can be performed, the three-dimensional structure of the ligand—in this case, a derivative of this compound—must be properly prepared. This process typically begins with creating a 2D sketch of the molecule, which is then converted into a 3D structure. healthinformaticsjournal.com This initial 3D model is then subjected to energy minimization using force fields like MMFF94. This computational step adjusts the bond lengths and angles to find the most stable, low-energy conformation of the molecule, which is crucial for achieving an accurate docking prediction.

Molecular docking simulations are performed using software such as AutoDock to predict the preferred orientation of a ligand when bound to a protein target. healthinformaticsjournal.comresearchgate.net The process involves placing the prepared ligand into the active site of a target protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. eco-vector.com A more negative binding energy indicates a stronger and more stable interaction.

These simulations also reveal the specific non-covalent interactions that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, derivatives of this compound could be docked into the active site of a target like a kinase or ATP synthase to predict their inhibitory potential. healthinformaticsjournal.comorientjchem.org The analysis identifies key amino acid residues in the protein's binding pocket that interact with the ligand, providing a structural basis for its activity. nih.gov

Table 3: Illustrative Docking Results of a Derivative Against a Kinase Target

| Derivative | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Compound A | -7.8 | LYS-72, ASP-184 | Hydrogen Bond |

| VAL-57, ILE-152 | Hydrophobic Interaction | ||

| GLU-91 | Pi-Cation |

Note: The data in this table is hypothetical, illustrating a typical output from a molecular docking study.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, allowing for early-stage screening of molecules to identify potential liabilities. researchgate.netnih.gov Web-based tools like AdmetSAR and SwissADME are commonly used for these predictions. healthinformaticsjournal.com

These tools predict a wide range of properties. Absorption is assessed by predicting parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. mdpi.comDistribution is often related to plasma protein binding and the ability to cross the blood-brain barrier (BBB). Metabolism is evaluated by predicting which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) the compound might inhibit or serve as a substrate for. mdpi.comExcretion relates to how the compound is cleared from the body. Finally, Toxicity predictions include assessments for mutagenicity (AMES test), carcinogenicity, and hepatotoxicity. healthinformaticsjournal.comresearchgate.net This comprehensive profile helps to prioritize compounds with favorable drug-like properties for further development. researchgate.net

Table 4: Predicted In Silico ADMET Profile for this compound

| ADMET Parameter | Property | Predicted Result |

| Absorption | Human Intestinal Absorption | High |

| Caco-2 Permeability | High | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | No |

| Plasma Protein Binding | High | |

| Metabolism | CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No | |

| Excretion | Renal Organic Cation Transporter | Substrate |

| Toxicity | AMES Toxicity (Mutagenicity) | Non-mutagenic |

| Carcinogenicity | Non-carcinogen | |

| Hepatotoxicity | Low risk |

Note: The data in this table is for illustrative purposes and represents typical predictions from ADMET software for quinoline-based compounds.

Mechanistic Research into the Biological Activities of 2 Hydrazinyl 6 Methoxy 3 Methylquinoline Derivatives

Mechanisms of Anticancer Activity

Derivatives of 2-hydrazinyl-6-methoxy-3-methylquinoline (B6260430) have shown notable anticancer activity through several distinct mechanisms, including the disruption of critical cellular signaling pathways, induction of cell cycle arrest and DNA damage, and the inhibition of cellular recycling processes like autophagy.

Modulation of Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR)

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers. nih.gov Quinoline (B57606) hydrazone derivatives have been identified as potent inhibitors of this pathway.

Research into chalcone (B49325) derivatives of quinoline hydrazone demonstrated their efficacy as PI3K inhibitors against human lung adenocarcinoma (A549) and chronic myeloid leukemia (K-562) cells. nih.gov One particular compound, designated as 11 , showed potent inhibition against the γ-subunit of the PI3K enzyme with an IC50 value of 52 nM. nih.gov This inhibition led to apoptosis and arrest of the cell cycle in the G2/M phase. nih.gov

Similarly, thiazole-clubbed quinoline hydrazone derivatives have been synthesized and evaluated for their anticancer properties. nih.gov Compound 6 was identified as a potent inhibitor of protein kinase B (Akt), a key component of the signaling cascade, showing a better enzyme inhibitory action (IC50 = 3.55 nM) than the standard drug cisplatin (B142131) (IC50 = 7.25 nM). nih.gov Molecular modeling suggested that the NH of the hydrazone moiety and a p-methoxy group on a phenyl ring were crucial for binding to the Akt protein. nih.gov

Further studies on novel hydrazone derivatives, MVB1 and MVB2 , in endometrial cancer cells confirmed their activity via the PI3K/AKT/mTOR pathway. researchgate.net Molecular docking studies showed significant interactions with PI3K, AKT1, and mTOR proteins, and in vitro tests confirmed that MVB1 effectively suppressed PI3K protein expression. researchgate.net

| Compound Class | Specific Derivative | Target | Observed Effect | Cancer Cell Line(s) |

|---|---|---|---|---|

| Chalcone-Quinoline Hydrazone | Compound 11 | PI3K (γ-subunit) | Potent enzyme inhibition (IC50 = 52 nM) nih.gov | A549, K-562 nih.gov |

| Thiazole-Quinoline Hydrazone | Compound 6 | Protein Kinase B (Akt) | Enzyme inhibition (IC50 = 3.55 nM) nih.gov | A549 nih.gov |

| Novel Hydrazone | MVB1 | PI3K | Suppression of PI3K protein expression researchgate.net | Ishikawa (Endometrial) researchgate.net |

Induction of Cell Cycle Arrest and DNA Damage

A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest and causing irreparable DNA damage. Quinoline hydrazone derivatives have been shown to be effective in this regard. google.comresearchgate.net

One study focused on a quinoline hydrazide derivative, Compound 22 , which was found to induce cell cycle arrest at the G1 phase in neuroblastoma cells. researchgate.net This arrest was accompanied by the upregulation of the p27kip1 cell cycle regulating protein, which prevents cells from progressing from the G1 to the S phase. researchgate.net

Other research on quinoline-based thiazolyl-hydrazones revealed a different mechanism. nih.govresearchgate.netCompound 3c was found to block the cell cycle progression of human colon cancer cells (HCT-116) in the S phase. researchgate.net More significantly, this compound was shown to induce DNA double-strand breaks, a severe form of DNA damage that is difficult for cancer cells to repair. nih.govresearchgate.net The increase in γ-H2AX levels, a biomarker for DNA double-strand breaks, confirmed this mechanism of action. nih.gov The induction of DNA damage can trigger apoptosis, or programmed cell death. nih.govnih.gov

| Compound Class | Specific Derivative | Effect on Cell Cycle | Mechanism of DNA Damage | Cancer Cell Line(s) |

|---|---|---|---|---|

| Quinoline Hydrazide | Compound 22 | G1 Phase Arrest researchgate.net | Upregulation of p27kip1 protein researchgate.net | SH-SY5Y (Neuroblastoma) researchgate.net |

| Thiazolyl-Quinoline Hydrazone | Compound 3c | S Phase Arrest researchgate.net | Induction of DNA double-strand breaks (increased γ-H2AX) nih.govresearchgate.net | HCT-116 (Colon), Hep-G2 (Hepatocellular) nih.govresearchgate.net |

Autophagy Inhibition Pathways

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. While it is a survival mechanism, in some cancer cells, it can be exploited to resist therapy. Inhibiting this pathway can therefore be a viable anticancer strategy.

Recent studies have demonstrated that certain quinoline-based thiazolyl-hydrazones can induce cancer cell death through the mechanism of autophagy inhibition. nih.govresearchgate.nettandfonline.com Specifically, Compound 3c was observed to accumulate in the lysosomes of hepatocellular carcinoma (Hep-G2) and colon cancer (HCT-116) cells. nih.govresearchgate.net This accumulation disrupts the normal function of lysosomes, a critical component of the autophagic process, ultimately blocking the pathway and leading to cell death. researchgate.net

Mechanisms of Antimicrobial and Antitubercular Action

The structural flexibility of the quinoline ring combined with the hydrazone moiety has produced derivatives with significant activity against a range of bacterial, fungal, and mycobacterial pathogens. researchgate.net

Inhibition of Bacterial and Fungal Growth Pathways

Quinoline hydrazone derivatives exert their antimicrobial effects by targeting essential bacterial processes and enzymes. researchgate.net A primary mechanism is the inhibition of DNA gyrase, an enzyme critical for DNA replication in bacteria. researchgate.netresearcher.life By targeting this enzyme, these compounds effectively halt bacterial proliferation. researchgate.net In silico studies have confirmed that quinoline-clubbed hydrazone derivatives are potential inhibitors of mutated S. aureus DNA gyrase A, which is a major cause of fluoroquinolone resistance. nih.gov

Beyond DNA replication, these derivatives also interfere with the synthesis of the bacterial cell wall. researchgate.net One key target is glucosamine-6-phosphate synthase, an enzyme involved in the production of peptidoglycan, an essential component of the cell wall. researchgate.net By inhibiting this enzyme, the structural integrity of the bacterium is compromised, leading to cell death. researchgate.net

| Bacterial Target/Pathway | Enzyme | Mechanism of Action |

|---|---|---|

| DNA Replication | DNA Gyrase | Blocks the DNA replication process, preventing bacterial proliferation. researchgate.net |

| Cell Wall Synthesis | Glucosamine-6-phosphate synthase (G6PS) | Prevents the synthesis of essential bacterial cell wall components. researchgate.net |

| Fatty Acid Synthesis | Enoyl ACP reductase / 3-ketoacyl ACP reductase | Inhibits the synthesis of fatty acids necessary for bacterial survival. researchgate.net |

Targeting Mycobacterial Enzymes for Antitubercular Effects

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has been bolstered by research into novel therapeutic agents, including quinoline hydrazone derivatives. acs.org The mechanism of these compounds often involves targeting enzymes that are unique to the mycobacterium and essential for its survival. nih.gov

A critical target is the enoyl-acyl carrier protein reductase, known as InhA. researchgate.netnih.gov This enzyme is vital for the biosynthesis of mycolic acids, which are unique and essential major components of the mycobacterial cell wall. nih.gov Hydrazide-hydrazone containing drugs, such as the first-line anti-TB drug isoniazid, function by inhibiting InhA, thereby blocking mycolic acid synthesis and preventing the formation of the cell wall. nih.gov Quinoline hydrazone derivatives are believed to share this mechanism, acting as inhibitors of InhA to exert their antitubercular effects. researchgate.netnih.gov

Other Reported Biological Mechanisms (e.g., Antimalarial, Anti-inflammatory)

Beyond the primary activities discussed, derivatives of the quinoline scaffold, including those related to this compound, have been investigated for other significant biological actions, notably as antimalarial and anti-inflammatory agents. rsc.org The quinoline ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.net

Antimalarial Activity

The quinoline framework is historically significant in the development of antimalarial drugs, with compounds like chloroquine (B1663885) and quinine (B1679958) being prominent examples. researchgate.netnih.gov The primary mechanism for many quinoline-based antimalarials involves interfering with the parasite's lifecycle within red blood cells. nih.gov These drugs are thought to accumulate in the acidic food vacuole of the malaria parasite, where they disrupt the detoxification of heme—a byproduct of hemoglobin digestion. nih.govnih.gov This inhibition of heme polymerization leads to a buildup of toxic heme, ultimately killing the parasite. nih.gov

Research into novel quinoline derivatives aims to overcome the growing issue of drug resistance to conventional agents. rsc.org In this context, hydrazone analogues of 4-aminoquinoline (B48711) have been evaluated as potential leads against drug-resistant malaria. researchgate.net A study investigating a derivative, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline , revealed significant antimalarial efficacy. researchgate.net

Key findings from this research include:

The compound demonstrated consistent activity against various strains of Plasmodium falciparum, including 3D7, Dd2, and K1. researchgate.net

Stage-specificity analyses showed that the ring stage of the parasite's life cycle was the most affected. researchgate.net

The derivative exhibited a synergistic antimalarial effect when combined with the established drug artemether (B1667619). researchgate.net

The synergistic interaction between the quinoline derivative and artemether is particularly noteworthy, suggesting a potential role in combination therapies designed to enhance efficacy and combat resistance. researchgate.net

Table 1: Synergistic Antimalarial Activity of 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline with Artemether

| Metric | Value | Interpretation | Source |

| Combinatory Index (CI) at IC90 | 0.599 | A CI value < 1 indicates synergism | researchgate.net |

Anti-inflammatory Activity

Quinoline-based compounds have also demonstrated a range of anti-inflammatory properties. rsc.org While direct studies on this compound are limited, the broader class of hydrazone derivatives has been recognized for its anti-inflammatory potential. nih.gov The mechanisms often involve the inhibition of key inflammatory mediators and pathways. nih.gov

Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by suppressing the biosynthesis of prostaglandins, which is achieved by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov Similarly, the inhibition of lipoxygenase (LOX) can reduce the production of leukotrienes, another class of inflammatory mediators. nih.gov Research on various pyrazole (B372694) and pyrazoline derivatives, which share structural motifs with quinoline derivatives, has shown that these compounds can inhibit carrageenan-induced paw edema, a common model for acute inflammation. nih.govresearchgate.net

One study on novel hydrazone compounds evaluated their anti-inflammatory effects using the carrageenan-induced mice paw edema model. The results indicated that these compounds could produce a significant reduction in inflammation. nih.gov

Table 2: Anti-inflammatory Activity of Selected Hydrazone Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Source |

| Compound 15a | 25 | 36.6 | nih.gov |

| Compound 15a | 50 | 46.6 | nih.gov |

| Compound 15b | 25 | 34.6 | nih.gov |

| Compound 15b | 50 | 41.5 | nih.gov |

| Diclofenac Sodium (Standard) | 10 | 70.29 | nih.gov |

These findings suggest that the hydrazinylquinoline scaffold has potential as a basis for developing new anti-inflammatory agents, likely acting through the modulation of inflammatory pathways similar to other heterocyclic compounds. nih.govmdpi.com

Potential Applications in Materials Science and Chemical Probes

Exploration in Novel Material Development

While direct applications of 2-Hydrazinyl-6-methoxy-3-methylquinoline (B6260430) in the development of novel materials are still an emerging area of research, the broader class of quinoline-hydrazone derivatives has shown significant promise. These compounds are recognized for their potential in creating functional polymers and materials with unique optical and electronic properties. The hydrazone linkage (-NH-N=CH-) provides a versatile platform for polymerization and for the introduction of various functional groups, which can be tailored to achieve desired material characteristics.

The incorporation of the quinoline (B57606) moiety into a polymer backbone can impart properties such as thermal stability, fluorescence, and electrochemical activity. Research into hydrazone-based polyhydroquinoline derivatives has indicated their potential as candidates for nonlinear optics. nih.gov The presence of the electron-donating methoxy (B1213986) group and the electron-rich quinoline ring in this compound could contribute to the development of materials with interesting photophysical properties.

Future research may explore the synthesis of polymers incorporating the this compound unit. Such materials could potentially be utilized in the fabrication of organic light-emitting diodes (OLEDs), chemical sensors, or as components in stimuli-responsive "smart" materials. The ability of the hydrazinyl group to react with aldehydes and ketones offers a straightforward method for creating extended conjugated systems, which are fundamental to many advanced materials.

Utility as Biochemical Probes in Research

The application of quinoline-hydrazone derivatives as biochemical probes is a more established field of study. These molecules are widely investigated as fluorescent chemosensors for the detection of various metal ions and other biologically relevant analytes. crimsonpublishers.comcrimsonpublishers.com The underlying principle often involves a change in the fluorescence properties of the molecule upon binding to a specific target. This can manifest as a "turn-on" or "turn-off" fluorescent response, or a noticeable colorimetric change. nih.govmdpi.com

Derivatives of quinoline-hydrazone have been successfully employed as selective and sensitive fluorescent probes for a range of metal ions. The hydrazone moiety acts as a recognition site, and upon chelation with a metal ion, the electronic properties of the quinoline fluorophore are altered, leading to a detectable change in its emission spectrum.

For instance, a quinoline-based hydrazone, bis((quinolin-8-yl)methylene)carbonohydrazide, has been designed as a dual probe for the selective recognition of Co²⁺ and Zn²⁺. nih.gov This probe demonstrates a colorimetric response to Co²⁺ and a "turn-on" fluorescence response to Zn²⁺, with low detection limits. nih.gov Another quinoline-based hydrazone derivative has been reported as a chemosensor for tributyltin (TBT), an organic biocide, exhibiting a color change from colorless to red and the appearance of fluorescence in the presence of TBT. mdpi.com

The following table summarizes the performance of some quinoline-hydrazone based fluorescent probes for the detection of various analytes, illustrating the potential utility of compounds like this compound in this area.

| Probe Name | Analyte | Detection Limit (μM) | Observed Change | Reference |

| bis((quinolin-8-yl)methylene)carbonohydrazide | Co²⁺ | 0.21 | Colorimetric | nih.gov |

| bis((quinolin-8-yl)methylene)carbonohydrazide | Zn²⁺ | 0.66 | Fluorescence "turn-on" | nih.gov |

| 2-((2-(pyridin-2-yl)hydrazineylidene)methyl)quinoline | TBT | - | Colorimetric (colorless to red) & Fluorescence | mdpi.com |

Given these precedents, it is plausible that this compound could serve as a valuable precursor for the synthesis of novel biochemical probes. Its hydrazinyl group can be readily condensed with a variety of aldehydes to introduce different recognition moieties, allowing for the targeted design of probes for specific ions or molecules. The inherent fluorescence of the 6-methoxyquinoline (B18371) core provides the necessary signaling component for such sensory applications. Further research into the coordination chemistry and photophysical properties of metal complexes of this compound and its derivatives would be crucial in realizing this potential.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Analogs with Enhanced Specificity

The inherent versatility of the quinoline (B57606) core, combined with the reactive hydrazinyl moiety, provides a fertile ground for the design and synthesis of novel analogs of 2-Hydrazinyl-6-methoxy-3-methylquinoline (B6260430) with improved biological specificity and efficacy. Future synthetic efforts should be guided by a systematic exploration of its structure-activity relationships (SAR). researchgate.net

A primary focus will be the derivatization of the hydrazinyl group. Condensation with a diverse range of aldehydes and ketones can yield a library of hydrazone derivatives. mdpi.com The selection of these carbonyl compounds should be strategic, incorporating various electronic and steric features to probe interactions with biological targets. For instance, introducing aromatic and heteroaromatic rings can modulate lipophilicity and introduce additional binding motifs.

Furthermore, modifications to the quinoline ring itself are crucial. The 6-methoxy and 3-methyl groups offer opportunities for functionalization. The methoxy (B1213986) group, for example, has been shown to be important for the cytotoxic activity of some quinoline derivatives. mdpi.com Exploring the impact of replacing the methoxy group with other electron-donating or -withdrawing groups could significantly alter the compound's biological profile. Similarly, the 3-methyl group can be replaced with other alkyl or aryl groups to investigate the steric requirements of the target binding site.

A convergent synthetic approach, involving the preparation of substituted quinoline precursors followed by the introduction of the hydrazinyl moiety, would be an efficient strategy to generate a diverse library of analogs. mdpi.com The synthesis of such analogs will be instrumental in building a comprehensive SAR model, guiding the rational design of compounds with enhanced potency and selectivity.

Integrated Computational and Experimental Approaches for Drug Discovery

To accelerate the discovery and optimization of drug candidates based on the this compound scaffold, a synergistic approach combining computational modeling and experimental validation is essential. In silico techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential biological targets and binding modes of this compound and its analogs. nih.govchemclassjournal.com

Molecular docking studies can be employed to screen virtual libraries of this compound derivatives against a panel of known drug targets, such as kinases, topoisomerases, and microbial enzymes. benthamdirect.combohrium.com These studies can predict the binding affinities and interaction patterns of the compounds, helping to prioritize the synthesis of the most promising candidates. For example, docking studies on similar quinoline hydrazone derivatives have been used to predict their binding to the catalytic domain of dihydrofolate reductase. bohrium.com

Following in silico screening, the prioritized compounds should be synthesized and subjected to rigorous experimental evaluation. High-throughput screening assays can be used to assess their biological activity against a range of cell lines or microbial strains. The experimental data can then be used to refine the computational models, leading to a more accurate prediction of biological activity. This iterative cycle of computational design, chemical synthesis, and biological testing will be a powerful engine for the discovery of novel drug candidates.

Expanding Applications beyond Medicinal Chemistry

While the primary focus of research on quinoline derivatives has been in medicinal chemistry, the unique electronic and structural features of this compound suggest its potential for applications in other scientific domains.

One promising area is the development of chemosensors. The hydrazone moiety is known to be an effective binding site for various metal ions and anions. The formation of a complex between a hydrazone derivative of this compound and an analyte could lead to a measurable change in its photophysical properties, such as color or fluorescence, forming the basis for a sensitive and selective sensor.

Another potential application lies in the field of materials science. Quinolines and their derivatives have been investigated for their use in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials. The extended π-system of the quinoline ring, combined with the potential for intermolecular hydrogen bonding through the hydrazinyl group, could lead to materials with interesting photophysical and self-assembly properties.

Furthermore, the catalytic activity of metal complexes of quinoline derivatives is an area ripe for exploration. The nitrogen atoms in the quinoline ring and the hydrazinyl moiety can act as ligands, coordinating with metal ions to form catalysts for a variety of organic transformations. nih.govmdpi.com Investigating the catalytic potential of such complexes could lead to the development of novel and efficient catalytic systems.

Addressing Gaps in Mechanistic Understanding

A thorough understanding of the mechanism of action of this compound and its derivatives is crucial for their rational development as therapeutic agents. While quinoline-based compounds are known to exert their biological effects through various mechanisms, including DNA intercalation, enzyme inhibition, and disruption of cell signaling pathways, the specific molecular targets of this particular compound are yet to be fully elucidated. mdpi.com

Future research should focus on identifying the specific cellular components that interact with this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down its binding partners from cell lysates. Once potential targets are identified, further studies will be needed to validate these interactions and to understand how they lead to the observed biological effects.

Q & A

Q. What are the established synthetic routes for 2-Hydrazinyl-6-methoxy-3-methylquinoline?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the quinoline core via the Vilsmeier-Haack reaction, as demonstrated for 2-chloro-6-methoxyquinoline derivatives using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux .

- Step 2 : Substitution of the chloro group with hydrazine. This is analogous to procedures where hydrazine hydrate reacts with halogenated intermediates under controlled conditions (e.g., reflux in ethanol/water mixtures) to yield hydrazinyl derivatives .

- Key Considerations : Purification via recrystallization (e.g., petroleum ether/ethyl acetate) and characterization using NMR and X-ray crystallography .

Q. How is structural confirmation performed for this compound?

- Spectroscopic Methods : H and C NMR to confirm substituent positions and hydrazinyl group integration.

- X-ray Crystallography : Critical for resolving stereochemical ambiguities, as shown for related quinoline derivatives .

- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.

Q. What are the primary applications of this compound in medicinal chemistry?

- Antimicrobial Screening : Tested against bacterial/fungal strains via broth microdilution assays (e.g., MIC determination) .

- Target Interaction Studies : Molecular docking with enzymes (e.g., DNA gyrase) to predict binding modes .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the hydrazinyl group?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysis : Transition metals (e.g., Cu(I)) may accelerate hydrazine coupling, though this requires mechanistic validation .

- Temperature Control : Reactions performed at 60–80°C minimize side products (e.g., oxidation of hydrazine to diazenes) .

Q. How do structural modifications influence biological activity?

- Structure-Activity Relationship (SAR) Studies :

- Data-Driven Example : Derivatives with electron-withdrawing substituents at C-3 show 4–8× higher antibacterial activity compared to electron-donating groups .

Q. What analytical methods resolve contradictions in reported spectral data?

Q. How can mechanistic pathways for hydrazine substitution be elucidated?

- Kinetic Studies : Monitoring reaction progress via in situ IR to identify intermediates (e.g., formation of a Meisenheimer complex) .

- Isotope Labeling : Using N-labeled hydrazine to trace nitrogen incorporation into the product .

- Computational Modeling : Transition state analysis (e.g., Gaussian09) to compare SN1 vs. SN2 mechanisms .

Key Recommendations for Researchers

- Synthesis : Prioritize halogenated precursors (Cl/Br) for higher hydrazine substitution efficiency .

- Characterization : Combine X-ray crystallography with DFT calculations to resolve structural uncertainties .

- Biological Testing : Include positive controls (e.g., ciprofloxacin for antibacterial assays) to contextualize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.